4-{5-[Bis-(2-hydroxyethyl) amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester
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Overview
Description
4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzoimidazol-2-yl}-butyric acid isopropyl ester is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with bis-(2-hydroxyethyl)amino groups and a butyric acid isopropyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzoimidazol-2-yl}-butyric acid isopropyl ester typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of bis-(2-hydroxyethyl)amino groups: This step involves the reaction of the benzimidazole intermediate with 2-chloroethanol in the presence of a base, such as potassium carbonate, to form the desired bis-(2-hydroxyethyl)amino substituents.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst, such as sulfuric acid, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzoimidazol-2-yl}-butyric acid isopropyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base, such as sodium hydroxide or pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters with various alkyl or acyl groups.
Scientific Research Applications
4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzoimidazol-2-yl}-butyric acid isopropyl ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying enzyme interactions or as a probe for investigating biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzoimidazol-2-yl}-butyric acid isopropyl ester is not well-documented. based on its structure, it is likely to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and possibly covalent modifications. The bis-(2-hydroxyethyl)amino groups may facilitate binding to specific enzymes or receptors, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bendamustine: A related compound with a similar benzimidazole core but different substituents.
Ethyl 4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate: Another ester derivative with ethyl instead of isopropyl ester.
Uniqueness
4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzoimidazol-2-yl}-butyric acid isopropyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the isopropyl ester group may influence its solubility, stability, and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H29N3O4 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
propan-2-yl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C19H29N3O4/c1-14(2)26-19(25)6-4-5-18-20-16-13-15(7-8-17(16)21(18)3)22(9-11-23)10-12-24/h7-8,13-14,23-24H,4-6,9-12H2,1-3H3 |
InChI Key |
HQWPNRZLUGDZIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCO |
Origin of Product |
United States |
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